2-amino-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9H-thioxanthen-9-one is a heterocyclic compound that belongs to the thioxanthone family Thioxanthones are known for their unique photophysical properties and are widely used in various fields, including photochemistry and medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 2-Amino-thioxanthen-9-one, also known as Hycanthone, is P-glycoprotein 1 . This protein plays a crucial role in the body as it is an energy-dependent efflux pump responsible for decreased drug accumulation in multidrug-resistant cells .
Mode of Action
It is known that this compound preferentially inhibitsDNA synthesis and mammalian topoisomerase type II . During these processes, thioxanthen-9-ones are believed to undergo reduction into thioxanthenes .
Biochemical Pathways
It is known that thioxanthen-9-ones, a family of compounds to which 2-amino-thioxanthen-9-one belongs, play a unique role in photochemistry . They have a high triplet energy and a relatively long triplet lifetime, and they can participate successfully in merger reactions with metal complexes .
Pharmacokinetics
It is known that hycanthone, a related compound, is orally available . More research is needed to fully understand the pharmacokinetics of 2-Amino-thioxanthen-9-one.
Result of Action
It is known that some members of the thioxanthen-9-one family of compounds, to which 2-amino-thioxanthen-9-one belongs, preferentially inhibit dna synthesis and mammalian topoisomerase type ii . This suggests that 2-Amino-thioxanthen-9-one may have similar effects.
Action Environment
It is known that thioxanthen-9-ones, a family of compounds to which 2-amino-thioxanthen-9-one belongs, play a unique role in photochemistry . This suggests that light exposure may influence the action of 2-Amino-thioxanthen-9-one.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-thioxanthen-9-one are intriguing. It has been used as a photoinitiator, a compound that absorbs light and initiates a photopolymerization reaction . The compound shows high molar extinction coefficients and a broad absorption range in the visible region
Cellular Effects
While the specific cellular effects of 2-Amino-thioxanthen-9-one are not extensively studied, it’s known that thioxanthone derivatives can influence cellular processes. For instance, some thioxanthone derivatives have been shown to exhibit antifungal effects
Molecular Mechanism
The molecular mechanism of 2-Amino-thioxanthen-9-one is primarily related to its role as a photoinitiator. It absorbs light and initiates a photopolymerization reaction This involves the conversion of light energy into chemical energy, leading to changes at the molecular level
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Amino-thioxanthen-9-one has been shown to initiate polymerization of certain compounds under xenon light exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9H-thioxanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzaldehyde and thiosalicylic acid.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the thioxanthone core. This can be achieved through various methods, including nucleophilic aromatic substitution and condensation reactions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other suitable reducing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a catalyst in various organic transformations.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a probe in fluorescence studies.
Medicine: Thioxanthone derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: The parent compound without the amino group.
2-benzyl(methyl)amino-9H-thioxanthen-9-one: A derivative with a benzyl(methyl)amino group.
2-allyl(methyl)amino-9H-thioxanthen-9-one: A derivative with an allyl(methyl)amino group.
Uniqueness
2-amino-9H-thioxanthen-9-one is unique due to the presence of the amino group at the 2-position, which enhances its reactivity and potential applications in various fields. The amino group allows for further functionalization and derivatization, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-aminothioxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQHDJCDUTWHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.